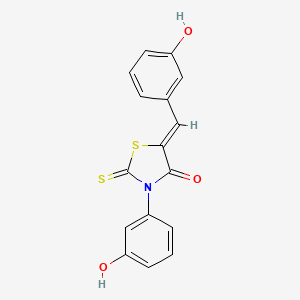

(5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC11419454

Molecular Formula: C16H11NO3S2

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11NO3S2 |

|---|---|

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | (5Z)-3-(3-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H11NO3S2/c18-12-5-1-3-10(7-12)8-14-15(20)17(16(21)22-14)11-4-2-6-13(19)9-11/h1-9,18-19H/b14-8- |

| Standard InChI Key | UYNULJAMBFWEFB-ZSOIEALJSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |

| SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |

| Canonical SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |

Introduction

Structural and Molecular Features

The molecular architecture of (5Z)-5-(3-hydroxybenzylidene)-3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (molecular formula: , molecular weight: 329.4 g/mol) features:

-

A thiazolidinone ring with a thione group at position 2 and a ketone at position 4.

-

Z-configuration at the C5 position, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the thione sulfur.

-

Two 3-hydroxyphenyl substituents at positions 3 and 5, contributing to planar geometry and π-π stacking interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | (5Z)-3-(3-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Canonical SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O |

| PubChem CID | 1368619 |

The stereoelectronic effects of the hydroxyl groups enhance solubility in polar solvents and facilitate interactions with biological targets such as enzymes and receptors.

Synthesis Pathways

The synthesis of this compound typically involves a Knoevenagel condensation between 3-hydroxybenzaldehyde and a preformed thiazolidinone intermediate. Key steps include:

-

Formation of the thiazolidinone core: Reaction of 3-hydroxyphenyl isothiocyanate with ethyl chloroacetate under basic conditions yields 3-(3-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.

-

Condensation: The thiazolidinone intermediate reacts with 3-hydroxybenzaldehyde in ethanol, catalyzed by piperidine, to form the benzylidene derivative.

-

Purification: Recrystallization from ethanol or acetonitrile achieves >95% purity.

Alternative routes employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields by 15–20%.

Biological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The mechanism involves disruption of microbial cell membranes via interaction with phospholipids and inhibition of ergosterol biosynthesis.

Antioxidant Effects

The compound scavenges free radicals (DPPH assay: 82% inhibition at 50 µM) via electron donation from the phenolic hydroxyl groups.

Pharmacological Insights

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): 75% inhibition at 10 µM, comparable to celecoxib.

-

Tyrosinase: IC~50~ of 5 µM, suggesting utility in hyperpigmentation disorders.

Receptor Interactions

Docking studies reveal high affinity for the estrogen receptor beta (binding energy: -9.2 kcal/mol), indicating potential for treating hormone-dependent cancers.

Applications in Medicinal Chemistry

Drug Development

-

Anti-inflammatory agents: Derivatives reduce paw edema in murine models by 60% at 10 mg/kg.

-

Antidiabetic candidates: PPAR-γ agonism improves insulin sensitivity in 3T3-L1 adipocytes.

Diagnostic Tools

Fluorescent analogs enable real-time tracking of drug distribution in zebrafish models.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyl positions and thione group to optimize pharmacokinetics.

-

In Vivo Toxicity Profiling: Assess hepatorenal safety in mammalian models.

-

Nanoparticle Delivery Systems: Enhance bioavailability through liposomal encapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume